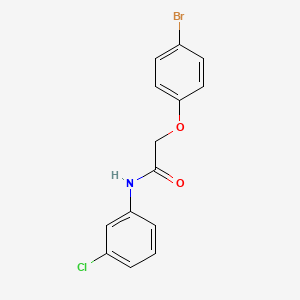

2-(4-bromophenoxy)-N-(3-chlorophenyl)acetamide

描述

2-(4-Bromophenoxy)-N-(3-chlorophenyl)acetamide is a synthetic acetamide derivative characterized by a bromophenoxy group at the 2-position of the acetamide backbone and a 3-chlorophenyl substituent on the nitrogen atom. This compound belongs to a broader class of phenoxy acetamide derivatives, which are studied for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties . Its structure combines halogenated aromatic groups (bromine and chlorine), which are known to enhance binding affinity to biological targets through hydrophobic interactions and electronic effects .

属性

IUPAC Name |

2-(4-bromophenoxy)-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO2/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBROMIBBRVFEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(3-chlorophenyl)acetamide typically involves the reaction of 4-bromophenol with 3-chloroaniline in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate acetamide, which is then coupled with the bromophenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

2-(4-bromophenoxy)-N-(3-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The aromatic rings can undergo oxidation or reduction, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to the formation of quinones or hydroquinones, respectively.

科学研究应用

Chemistry

In synthetic organic chemistry, 2-(4-bromophenoxy)-N-(3-chlorophenyl)acetamide serves as a building block for the synthesis of more complex organic molecules. Its functional groups can participate in various chemical reactions, facilitating the creation of derivatives with tailored properties.

Research has indicated that this compound exhibits promising antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective minimum inhibitory concentration (MIC) values that suggest its potential as an antimicrobial agent .

- Anticancer Activity : The compound has also been evaluated for its anticancer effects. In vitro studies have indicated that certain derivatives can inhibit the growth of cancer cell lines, including those associated with breast cancer and neuroblastoma . The presence of halogen atoms in the structure appears to enhance its efficacy against cancer cells.

Medicinal Chemistry

This compound is being explored as a pharmaceutical intermediate in the development of new drugs. Its ability to modulate biological pathways through interaction with specific molecular targets positions it as a candidate for therapeutic applications .

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against Gram-positive bacteria, showing MIC values ranging from 10 to 20 µg/mL for Staphylococcus aureus and Pseudomonas aeruginosa, respectively . This suggests its potential use in treating infections caused by resistant strains.

- Anticancer Potential : Research involving derivatives with modified substituents has demonstrated enhanced anticancer activity. For example, one derivative exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating potent activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 10 | Moderate |

| Escherichia coli | 15 | Moderate |

| Pseudomonas aeruginosa | 20 | Weak |

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 (Breast Cancer) | 5 | High |

| SK-N-SH (Neuroblastoma) | 10 | Moderate |

作用机制

The mechanism of action of 2-(4-bromophenoxy)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

相似化合物的比较

Key Observations :

- Halogenation (Br, Cl) is common in analogs to improve pharmacokinetic properties .

- The presence of heterocycles (e.g., quinolinyl, thiadiazolyl) or sulfonyl groups enhances target specificity but may reduce solubility .

Pharmacological Activities

Contrasts :

- Stimulant vs. Anticancer Activity: Modafinil analogs (e.g., 4c) act as CNS stimulants , whereas nitrophenoxy derivatives (e.g., 3c) show cytotoxicity .

- Antiviral Potential: Pyridine-containing analogs inhibit SARS-CoV-2 protease , but bromophenoxy derivatives lack direct evidence for this activity.

Physicochemical Properties

Trends :

生物活性

2-(4-bromophenoxy)-N-(3-chlorophenyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHBrClNO\

- Molecular Weight : 305.58 g/mol

- IUPAC Name : this compound

This compound features a bromophenyl moiety and a chlorophenyl moiety connected through an acetamide linkage, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an anticancer agent, tyrosinase inhibitor, and antioxidant.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC values observed in different studies:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| HEPG2 (Liver Cancer) | 8.08 | |

| MCF-7 (Breast Cancer) | 7.06 | |

| A549 (Lung Cancer) | 14.36 |

The data indicates that the compound exhibits moderate to high cytotoxicity, suggesting it may serve as a lead compound for further development in cancer therapy.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis and is a target for skin-whitening agents. The inhibition activity of this compound was assessed, yielding promising results:

- Inhibition Percentage at 40 µM : Approximately 41.60% inhibition was noted, indicating significant activity compared to standard inhibitors like kojic acid .

The presence of halogen substituents on the phenyl rings appears to enhance the inhibitory effect on tyrosinase, supporting the hypothesis that structural modifications can optimize biological activity.

Antioxidant Activity

Antioxidant assays have shown that this compound possesses notable free radical scavenging capabilities. The antioxidant activity was quantified using DPPH and ABTS assays, with results indicating effective scavenging activity comparable to known antioxidants .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with specific enzyme active sites, particularly in tyrosinase inhibition.

- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its efficacy against cancer cells.

- Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may reduce oxidative stress in cells, contributing to its anticancer effects.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the halogen substituents on the phenyl rings significantly influence the biological activity of the compound. Electron-withdrawing groups like bromine and chlorine enhance potency against cancer cell lines and tyrosinase inhibition compared to their unsubstituted counterparts .

Case Studies

- Case Study on HEPG2 Cell Line : In vitro studies demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity, with an IC value of 8.08 µM after 48 hours of exposure .

- Tyrosinase Inhibition Study : A comparative analysis with other phenolic compounds revealed that this compound exhibited superior inhibitory effects on tyrosinase compared to standard reference compounds at similar concentrations .

常见问题

Basic: What synthetic methodologies are commonly employed for 2-(4-bromophenoxy)-N-(3-chlorophenyl)acetamide?

The synthesis typically involves nucleophilic aromatic substitution or amide coupling . For example:

- Step 1 : React 4-bromophenol with 2-chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-(4-bromophenoxy)acetyl chloride.

- Step 2 : Couple the intermediate with 3-chloroaniline in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.

- Purification : Silica gel chromatography (EtOAc/hexane, 3:7) or recrystallization from ethanol yields the product. Fe(III)-catalyzed methods optimize regioselectivity in similar acetamide syntheses .

Basic: How is the compound characterized structurally and chemically?

Key techniques include:

- ¹H/¹³C NMR : Peaks for bromophenoxy (δ 6.8–7.4 ppm, aromatic protons) and amide NH (δ 10.2 ppm). Carbonyl (C=O) appears at ~168 ppm in ¹³C NMR .

- HRMS : Molecular ion [M+H]⁺ at m/z 354.98 (calculated for C₁₄H₁₀BrClNO₂).

- X-ray crystallography : Orthorhombic crystal system (space group P212121) with unit cell parameters a = 4.912 Å, b = 6.313 Å, c = 42.517 Å. Intramolecular N–H···O hydrogen bonds stabilize the structure .

Advanced: What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., stimulant vs. anxiogenic effects) may arise from:

- Assay conditions : Variations in cell lines (e.g., MCF-7 vs. SK-N-SH) or animal models (e.g., FST vs. EPM tests). Standardize protocols using positive controls like modafinil .

- Structural analogs : Compare substituent effects; e.g., replacing 3-chlorophenyl with 4-fluorophenyl alters receptor affinity. Computational docking (AutoDock Vina) identifies key interactions with targets like dopamine transporters .

Advanced: How is the compound evaluated for anticancer potential?

In vitro assays include:

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination). Compound 3e (analog) showed IC₅₀ = 12 µM against breast cancer cells .

- Apoptosis markers : Flow cytometry for caspase-3 activation and Annexin V staining.

- SAR studies : Halogen substitution (Br/Cl) enhances cytotoxicity, while methoxy groups reduce potency .

Advanced: How do crystallographic data inform drug design?

- Conformational analysis : Dihedral angles (e.g., 85.2° between aromatic rings) influence molecular planarity and membrane permeability.

- Intermolecular interactions : Hydrogen bonding (N–H···O, C–H···π) in the crystal lattice correlates with solubility and stability. Derivatives with similar packing (e.g., P212121 symmetry) show improved pharmacokinetics .

Basic: What safety protocols are recommended for handling?

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential respiratory irritancy (evidenced in Safety Data Sheets for analogs) .

- Waste disposal : Neutralize with 10% NaOH before incineration.

Advanced: How are computational methods applied to predict reactivity?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity (Fukui indices). The acetamide carbonyl is a reactive site for nucleophilic attacks .

- MD simulations : Predict binding modes with cytochrome P450 enzymes (e.g., CYP3A4) to anticipate metabolic pathways .

Advanced: How to optimize synthetic yields and purity?

- Catalyst screening : FeCl₃·6H₂O improves reaction efficiency (yield: 63% → 79%) in N-amidomethylation .

- Purification : Gradient HPLC (C18 column, MeCN/H₂O) resolves byproducts. Purity >98% confirmed by LC-MS .

Basic: What are key physicochemical properties?

- Molecular weight : 354.59 g/mol.

- LogP : 3.2 (predicted via ChemDraw), indicating moderate lipophilicity.

- Melting point : 136–138°C (from analog data) .

Advanced: How to design analogs for improved pharmacokinetics?

- Bioisosteric replacement : Substitute Br with CF₃ to enhance blood-brain barrier penetration.

- Prodrug strategies : Esterify the acetamide to improve oral bioavailability.

- Metabolic stability : Introduce electron-withdrawing groups (e.g., nitro) to reduce CYP-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。